L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine is a complex peptide compound with a unique sequence of amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple amino acids, each contributing to its overall properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired substitution, often involving protecting group strategies.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of dityrosine or kynurenine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, whether in research or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
824959-29-7 |
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Molecular Formula |
C50H63N11O8 |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C50H63N11O8/c51-24-10-9-17-37(52)44(63)57-39(19-11-25-55-50(53)54)45(64)60-42(29-34-30-56-38-18-8-7-16-36(34)38)48(67)59-40(26-31-12-3-1-4-13-31)46(65)58-41(27-32-14-5-2-6-15-32)47(66)61-43(49(68)69)28-33-20-22-35(62)23-21-33/h1-8,12-16,18,20-23,30,37,39-43,56,62H,9-11,17,19,24-29,51-52H2,(H,57,63)(H,58,65)(H,59,67)(H,60,64)(H,61,66)(H,68,69)(H4,53,54,55)/t37-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
LQUWVRIWJWCPRJ-DQTAUTPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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